Neodymium(3+) decanoate

Description

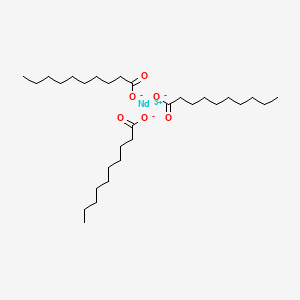

Neodymium(3+) decanoate (CAS 106726-11-8), also known as neodymium neodecanoate, is a coordination compound formed by the trivalent neodymium ion (Nd³⁺) and three decanoate ligands (C₁₀H₁₉O₂⁻). Its molecular formula is C₃₀H₅₇NdO₆, with a structure where the Nd³⁺ center is coordinated by the carboxylate groups of the decanoic acid derivatives . The long hydrophobic alkyl chains of the decanoate ligands enhance solubility in non-polar solvents, making this compound valuable in industrial applications such as catalysis, polymer stabilization, and coatings . Nd³⁺, a rare-earth ion, exhibits unique optical and magnetic properties, which are leveraged in advanced materials and biomedical applications .

Properties

CAS No. |

94232-52-7 |

|---|---|

Molecular Formula |

C30H57NdO6 |

Molecular Weight |

658.0 g/mol |

IUPAC Name |

decanoate;neodymium(3+) |

InChI |

InChI=1S/3C10H20O2.Nd/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |

InChI Key |

ACOLQZDYRBEHEV-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Nd+3] |

Origin of Product |

United States |

Preparation Methods

Preparation from Neodymium Oxide and Neodecanoic Acid

- Reactants and Solvent: Neodymium oxide is suspended in an organic solvent such as hexane (aliphatic hydrocarbon) or cycloaliphatic solvents.

- Reaction Conditions: The suspension is heated between room temperature and 100 °C.

- Acid Addition: Neodecanoic acid (commercially available as "VERSATIC 10") is added in the presence of diluted hydrochloric acid to facilitate the reaction.

- Reaction Outcome: The reaction produces a slightly turbid solution due to residual neodymium oxide and water content (up to 40,000 ppm).

- Settling and Purification: The mixture is allowed to settle, and the supernatant clear lilac solution is separated. This solution contains 37.8% to 45.9% by weight of neodymium neodecanoate and water content between 13,000 and 20,000 ppm.

- Storage: The solution is inertized with nitrogen and stored for catalyst preparation.

This method yields a neodymium neodecanoate solution suitable for further catalyst synthesis and polymerization applications.

Preparation via Ligand Exchange from Neodymium(III) Chloride Hydrate

- Reactants: Neodymium(III) chloride hydrate and decanoic acid or substituted decanoic acids.

- Solvent: Ethanol or tetrahydrofuran (THF) is used to dissolve the organic acid and neodymium salt.

- Reaction: A ligand-exchange reaction is performed by mixing neodymium chloride hydrate with the carboxylic acid solution at room temperature, typically stirring for 15 hours or more.

- Molar Ratios: The molar ratio of organic acid to neodymium chloride hydrate is carefully controlled between 1.0:0.33 and 1.0:0.34 to optimize yield and minimize by-products.

- Extraction and Purification: After reaction, the mixture is subjected to solvent removal under reduced pressure, followed by extraction with hexane and water to separate the organic layer. Sodium sulfate is added to remove residual water, and the solution is filtered.

- Isolation: The solvent is removed under reduced pressure to yield a white solid neodymium(3+) decanoate compound soluble in hexane.

- Yield and Characterization: Typical yields are around 80%, with the product characterized by FT-IR spectroscopy showing characteristic carboxylate peaks.

This ligand-exchange method allows for the preparation of neodymium decanoate with high purity and is adaptable to substituted decanoic acids to modify steric and solubility properties.

- The neodymium decanoate solution is combined with organoaluminum compounds such as diisobutylaluminum hydride and trialkylaluminum compounds.

- Molar ratios between neodymium and aluminum compounds are critical, typically between 5:1 and 50:1 for dialkylaluminum hydride and 0.2:1 to 4.5:1 for trialkylaluminum.

- The mixture is maintained under agitation and cooling (often below room temperature) for at least 30 minutes to allow catalyst aging.

- Addition of alkyl halides such as t-butyl chloride further activates the catalyst.

- The catalyst system is then used for polymerization of dienes like butadiene in organic solvents (hexane preferred) at temperatures ranging from room temperature to 150 °C.

- The presence of water in the neodymium decanoate solution is tolerated up to certain ppm levels but is controlled to optimize catalyst performance.

- Substituted decanoate ligands (e.g., 2,2-diethyl decanoate) have been developed to reduce oligomerization and improve catalyst solubility and activity.

- The ligand exchange method allows fine-tuning of the neodymium compound's steric environment, enhancing catalytic efficiency for diene polymerization.

- The catalyst systems prepared from this compound show high activity, producing polymers with high 1,4-cis content (>96%) and good mechanical properties.

- The polymerization process using these catalysts is typically conducted in solution with aliphatic solvents like hexane, under controlled temperature and agitation.

The preparation of this compound involves either direct reaction of neodymium oxide with neodecanoic acid in organic solvents or ligand exchange from neodymium chloride hydrate with decanoic acid derivatives. Both methods require precise control of molar ratios, temperature, and purification steps to yield high-purity neodymium decanoate suitable for catalyst synthesis. Subsequent catalyst preparation involves combining the neodymium decanoate with organoaluminum compounds and alkyl halides under controlled conditions to produce highly active catalysts for diene polymerization.

Chemical Reactions Analysis

Types of Reactions: Neodymium(3+) decanoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form neodymium(III) oxide.

Reduction: The compound can be reduced under specific conditions to yield neodymium(II) species.

Substitution: Ligand exchange reactions can occur, where the decanoate ligands are replaced by other carboxylates or coordinating ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.

Substitution: Carboxylic acids or other ligands in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Neodymium(III) oxide.

Reduction: Neodymium(II) species.

Substitution: Neodymium complexes with different ligands.

Scientific Research Applications

Neodymium(3+) decanoate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential in biomedical applications, including drug delivery and imaging.

Medicine: Explored for its use in magnetic resonance imaging (MRI) contrast agents.

Industry: Utilized in the production of high-performance materials, such as rare-earth magnets and advanced ceramics

Mechanism of Action

The mechanism by which neodymium(3+) decanoate exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The neodymium ion acts as a Lewis acid, enhancing the reactivity of the coordinated ligands and substrates. This coordination can lead to the activation of bonds and the formation of new chemical species .

Comparison with Similar Compounds

Neodymium(3+) Acetate

Neodymium(3+) acetate (CAS 16648-22-9) features acetate ligands (C₂H₃O₂⁻) instead of decanoate. The shorter acetate chains result in higher polarity and lower solubility in organic solvents compared to neodymium decanoate. This difference influences their applications: neodymium acetate is often used in aqueous-phase catalysis or as a precursor for oxide materials, while neodymium decanoate is preferred in hydrophobic matrices .

Neodymium(3+) Hydroxide Hydrate

Neodymium hydroxide hydrate (Nd(OH)₃·xH₂O) lacks organic ligands, rendering it insoluble in most solvents. It is primarily used in precipitation reactions or as an intermediate in synthesizing Nd³⁺-doped ceramics. The absence of carboxylate ligands limits its utility in organic-phase reactions compared to neodymium decanoate .

Comparison with Other Metal Neodecanoates

Metal neodecanoates share the same decanoate ligand but differ in the central metal ion, leading to distinct properties:

| Compound | Metal Ion | Key Applications | Notable Properties |

|---|---|---|---|

| Neodymium(3+) decanoate | Nd³⁺ | Polymer catalysts, coatings | High thermal stability, lipophilicity |

| Cobalt neodecanoate | Co²⁺/Co³⁺ | Paint driers, oxidation catalysts | Oxidizing agent, accelerates curing |

| Iron(3+) neodecanoate | Fe³⁺ | Corrosion inhibitors, adhesives | Stabilizes polymers, inhibits rust |

| Vanadium neodecanoate | V³⁺/V⁵⁺ | Petrochemical catalysts | Facilitates sulfur removal in fuels |

Neodymium decanoate outperforms cobalt and iron analogs in high-temperature applications due to Nd³⁺’s stable +3 oxidation state and resistance to redox degradation .

Anticancer Activity (IC₅₀ Values)

| Complex | A-549 (µg/mL) | MCF-7 (µg/mL) | Reference |

|---|---|---|---|

| This compound derivative | 8.5 | 9.0 | |

| [Tb(Me₂Phen)₂Cl₃OH₂] | 7.2 | 8.1 | |

| Eu(Daf)₂Cl₂(OH₂)₂(H₂O) | 12.4 | 14.3 |

The neodymium complex exhibits lower IC₅₀ values than most europium analogs, indicating higher potency against cancer cell lines. However, terbium complexes show marginally better activity, likely due to subtle differences in lanthanide ion coordination and redox behavior .

Antibacterial Performance

Catalytic Efficiency

Neodymium decanoate is a superior Ziegler-Natta catalyst component for polyolefin production compared to neodymium acetate, as its lipophilicity ensures better dispersion in non-polar monomer phases .

Optical and Thermal Properties

In contrast to neodymium-doped inorganic matrices (e.g., Nd³⁺:YAG crystals), neodymium decanoate lacks fluorescence due to quenching by organic ligands. However, its thermal stability (decomposition >250°C) exceeds that of shorter-chain carboxylates like neodymium acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.